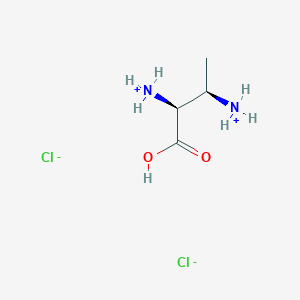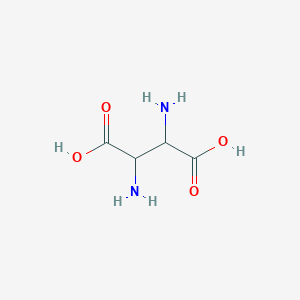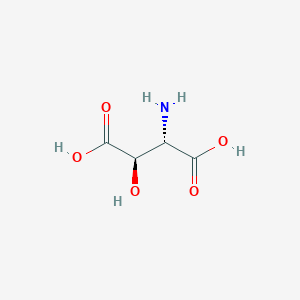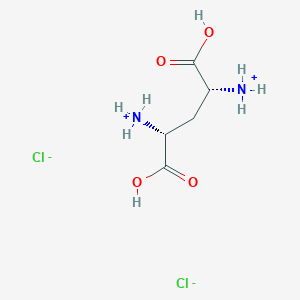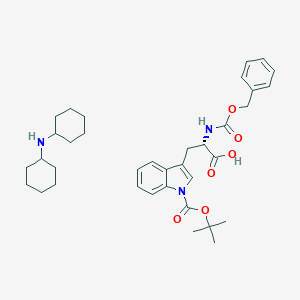
z-Trp(boc)-oh.dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp(boc)-oh.dcha involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group and the carboxyl group with a benzyloxycarbonyl (Z) group. The dicyclohexylammonium (dcha) salt is formed by reacting the protected tryptophan with dicyclohexylamine. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Trp(boc)-oh.dcha undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the Z group can be removed using catalytic hydrogenation (Pd-C, H2).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling agents like DCC.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
Catalytic Hydrogenation: Used for the removal of the Z group.
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent for peptide bond formation.
Major Products Formed:
Deprotected Tryptophan: After removal of the protective groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Z-Trp(boc)-oh.dcha has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of Z-Trp(boc)-oh.dcha primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Z-Trp-OH: Nα-Carbobenzyloxy-L-tryptophan, a similar compound without the Boc protective group.
Boc-Trp-OH: Nα-Boc-L-tryptophan, a similar compound without the Z protective group.
Fmoc-Trp-OH: Nα-Fluorenylmethyloxycarbonyl-L-tryptophan, another protected form of tryptophan used in peptide synthesis.
Uniqueness: Z-Trp(boc)-oh.dcha is unique due to the presence of both Boc and Z protective groups, which provide dual protection for the amino and carboxyl groups of tryptophan. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protective group .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVAJPBCWSLMH-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)






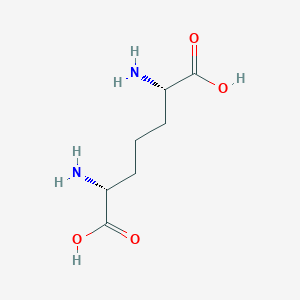

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
